JAS239 is derived from the class of carbocyanine dyes and functions as a competitive inhibitor of choline kinase alpha, an enzyme that is often overexpressed in tumors. The compound has been studied extensively in the context of breast cancer and glioblastoma, demonstrating its potential as both a diagnostic and therapeutic agent. Its chemical identification is linked to the CAS number 1630288-74-2, which facilitates its classification in chemical databases.
The synthesis of JAS239 involves the creation of hybrid molecules that incorporate known choline analogs with fluorescent properties. The synthetic pathway typically includes the following steps:
The molecular structure of JAS239 can be described as follows:
The compound's structure facilitates binding to the active site of choline kinase alpha, inhibiting its enzymatic activity.
JAS239 primarily functions through competitive inhibition of choline kinase alpha. The mechanism involves:
The mechanism by which JAS239 exerts its effects can be summarized as follows:
Data from studies indicate that treatment with JAS239 results in significant reductions in tumor growth rates across various cancer models.
Relevant analyses have shown that JAS239 maintains its fluorescent properties upon storage, which is critical for its application in imaging studies.
JAS239 has several applications in scientific research:
JAS239 (CAS#1630288-74-2) is a novel carbocyanine dye-derived small molecule with dual therapeutic and diagnostic capabilities. Its chemical structure comprises symmetric bis-indolium heterocyclic head groups connected by a heptamethine spacer (C31H37ClN2O2), conferring near-infrared (NIR) fluorescence (emission ~750–850 nm) and molecular specificity. The quaternary ammonium groups within its indolium rings mimic choline’s trimethylammonium moiety, enabling competitive inhibition at choline kinase alpha’s (ChoKα) substrate-binding site [1] [7] [8].
JAS239 rapidly enters cells independently of choline transporters (e.g., CHT1, OCT2) and accumulates in the cytosol, where ChoKα is active. In vitro studies in triple-negative breast cancer cells (MDA-MB-231) demonstrate potent inhibition of choline phosphorylation (IC50 = 4.6 µM) and cell viability (IC50 = 13.3 µM). This inhibition depletes phosphocholine (PC), disrupts phosphatidylcholine (PtdCho) synthesis, and triggers ceramide-mediated apoptosis [4] [8] [9].
Table 1: Key Physicochemical and Biochemical Properties of JAS239
Property | Value |
---|---|
Molecular Weight | 505.10 g/mol |
Chemical Formula | C31H37ClN2O2 |
Purity | >98% (HPLC) |
Solubility | 10 mM in DMSO |
ChoKα Inhibition (IC50) | 4.6 µM (MDA-MB-231 cells) |
Cell Viability Reduction | IC50 = 13.3 µM (MDA-MB-231) |
ChoKα catalyzes the ATP-dependent phosphorylation of choline to phosphocholine (PC)—the first committed step in the Kennedy pathway for PtdCho biosynthesis. Unlike normal cells, tumors exhibit ChoKα overexpression due to oncogenic drivers (e.g., Ras, EGFR), growth factors (PDGF, EGF), and hypoxia. Elevated ChoKα correlates with:
Pharmacological ChoK inhibition exploits cancer cells’ "choline addiction," as PC serves as a mitogenic second messenger and membrane biogenesis precursor. Tumors lack functional checkpoints to arrest growth during PC depletion, leading to ceramide accumulation and selective apoptosis [2] [7].
ChoKα intersects multiple oncogenic pathways:
Table 2: Oncogenic Pathways Modulated by ChoKα Activity
Pathway | Effect of ChoKα Overexpression | Consequence of Inhibition |
---|---|---|
Kennedy Pathway | ↑ PtdCho synthesis | Membrane disruption, ceramide accumulation |
Growth Factor Signaling | ↑ MAPK/PI3K activation | Cell cycle arrest (G1/S phase) |
Hypoxic Adaptation | ↑ PC production | Reduced invasion and survival |
Scaffolding (c-Src) | ↑ Proliferative signaling | Disrupted growth receptor coupling |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: